molecular formula C12H17N6O3+ B050435 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium CAS No. 111607-65-9

1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium

Cat. No. B050435
M. Wt: 293.3 g/mol
InChI Key: OFTZXSNXKYDMIL-UHFFFAOYSA-N
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Description

Thiamine Hydrochloride Hydrate is a chemical compound with the CAS number 6779-97-1 .

Scientific Research Applications

  • Corrosion Inhibition : Abiola et al. (2011) explored the use of thiamine hydrochloride, which is structurally related to your compound, as a corrosion inhibitor for copper in nitric acid solutions. They found that it effectively inhibited copper corrosion, with the efficiency increasing at higher concentrations of thiamine hydrochloride. The study indicated that the adsorption of thiamine hydrochloride molecules on copper surfaces followed the Langmuir adsorption isotherm (Abiola et al., 2011).

  • Antibiotic Conversion : Alston and Abeles (1987) proposed that the adverse effects of the antibiotic metronidazole might partly be due to its conversion to a thiamine analog, leading to vitamin B1 antagonism. This conversion involves an enzymatic reaction producing a structural analog of thiamine, which is an effective inhibitor of thiamine pyrophosphokinase in vitro (Alston & Abeles, 1987).

  • Antitumor, Antifungal, and Antibacterial Activities : Titi et al. (2020) synthesized various pyrazole derivatives with a structure related to your compound. They evaluated these compounds for their biological activities against breast cancer and microbes, confirming the origin of their biological activities (Titi et al., 2020).

  • Crystal Structure Analysis : Hu and Zhang (1992) studied the crystal structure of thiamine bromide sesquihydrate, closely related to your compound, revealing its detailed molecular arrangement (Hu & Zhang, 1992).

  • Decarboxylation of Pyruvate : Yount and Metzler (1959) explored the decarboxylation of pyruvate using thiamine analogues, including compounds structurally similar to your query (Yount & Metzler, 1959).

  • Synthesis of Thiamine Derivatives : Yasuo (1976) reported the synthesis of S-aminomethylthiamine and N-hydroxymethylthiamine, both related to your compound, and discussed their properties (Yasuo, 1976).

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methyl-5-nitroimidazol-3-ium-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N6O3/c1-8-14-5-10(12(13)15-8)6-16-7-11(18(20)21)17(3-4-19)9(16)2/h5,7,19H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZXSNXKYDMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C[N+]2=C(N(C(=C2)[N+](=O)[O-])CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N6O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149697
Record name 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium

CAS RN

111607-65-9
Record name 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Reactant of Route 2
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Reactant of Route 3
Reactant of Route 3
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Reactant of Route 4
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Reactant of Route 5
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Reactant of Route 6
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium

Citations

For This Compound
1
Citations
TA Alston, RH Abeles - Archives of Biochemistry and Biophysics, 1987 - Elsevier
We propose that adverse effects of the antibiotic metronidazole may be due, wholly or in part, to its conversion to a thiamine Analog and consequent vitamin B 1 antagonism. Consistent …
Number of citations: 72 www.sciencedirect.com

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